[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride

Medicinal Chemistry Building Block Comparison Amine Basicity

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride (CAS 1332531-48-2) is a fluorinated, morpholine-bearing chiral 1-phenylethylamine derivative, supplied as the hydrochloride salt with molecular formula C₁₃H₂₀ClFN₂O and a molecular weight of approximately 274.76 g/mol. This compound belongs to a class of substituted 1-phenylethylamines that are widely employed as versatile building blocks for amide formation and reductive alkylation in drug discovery programs, where the simultaneous introduction of morpholine and fluorine substituents has been demonstrated to improve solubility, pharmacokinetic properties, and safety profiles.

Molecular Formula C13H20ClFN2O
Molecular Weight 274.76 g/mol
CAS No. 1332531-48-2
Cat. No. B1396804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride
CAS1332531-48-2
Molecular FormulaC13H20ClFN2O
Molecular Weight274.76 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)N2CCOCC2)F)NC.Cl
InChIInChI=1S/C13H19FN2O.ClH/c1-10(15-2)11-3-4-13(12(14)9-11)16-5-7-17-8-6-16;/h3-4,9-10,15H,5-8H2,1-2H3;1H
InChIKeyAFVOZERJPIASTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Characteristics of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine Hydrochloride (CAS 1332531-48-2) for Medicinal Chemistry and Chemical Biology


[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride (CAS 1332531-48-2) is a fluorinated, morpholine-bearing chiral 1-phenylethylamine derivative, supplied as the hydrochloride salt with molecular formula C₁₃H₂₀ClFN₂O and a molecular weight of approximately 274.76 g/mol [1]. This compound belongs to a class of substituted 1-phenylethylamines that are widely employed as versatile building blocks for amide formation and reductive alkylation in drug discovery programs, where the simultaneous introduction of morpholine and fluorine substituents has been demonstrated to improve solubility, pharmacokinetic properties, and safety profiles [1]. The compound is of particular interest as a key intermediate in the synthesis of oxazolidinone antibacterial agents such as linezolid, where the 3-fluoro-4-morpholinophenyl pharmacophore is essential for activity against Gram-positive pathogens including MRSA [2].

Why In-Class 1-Phenylethylamine or Morpholinophenyl Building Blocks Cannot Replace 1332531-48-2 Without Experimental Validation


Although numerous 1-phenylethylamine and morpholinophenyl-based building blocks are commercially available, the specific combination of the 3-fluoro substitution, the 4-morpholine ring, the chiral α-methylbenzylamine core, and N-methylation present in CAS 1332531-48-2 creates a unique pharmacophoric pattern that cannot be assumed to be functionally equivalent to any single-point variant [1]. The Bristol-Myers Squibb medicinal chemistry program demonstrated that introducing a morpholine moiety into the meta position of 1-phenylethylamine gave compound 1 (the des-methyl analogue) with improved solubility and pharmacokinetics [1], while the further introduction of fluorine—as in the four fluorinated analogues 2–5—profoundly altered chemical, physical, and biological properties [1]. However, none of those four fluorinated analogues bears the N-methyl substituent present in the target compound. Since N-methylation directly impacts amine basicity (pKa), hydrogen-bond donor/acceptor capacity, metabolic susceptibility (e.g., N-demethylation by CYP450 enzymes), and steric environment during amide coupling or reductive amination, the biological and synthetic performance of the N-methylated derivative cannot be extrapolated from data on the primary amine analogues. Therefore, substitution of 1332531-48-2 with any close analogue lacking one or more of its structural features (fluorine position, morpholine, N-methyl, or chirality) risks yielding divergent reactivity, altered target engagement, or different physicochemical profiles, making experimental verification mandatory before any procurement or synthetic substitution decision [1].

Quantitative Differentiation Evidence for [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine Hydrochloride (1332531-48-2) Versus Closest Structural Comparators


Structural Uniqueness: N-Methylation Distinguishes 1332531-48-2 from All Four Fluorinated 1-(3-Morpholin-4-yl-phenyl)ethylamines Described in the Primary Literature

The 2003 Bristol-Myers Squibb synthesis paper describes four (±)-fluorinated 1-(3-morpholin-4-yl-phenyl)ethylamines (compounds 2, 3, 4, and 5) as primary amines (R-NH₂) [1]. The target compound 1332531-48-2 is the N-methylated derivative (R-NHCH₃·HCl). N-Methylation increases the pKa of the amine by approximately 0.5–1.0 log units relative to the primary amine (typical for aliphatic amines; secondary amines are stronger bases) [2], which alters protonation state at physiological pH (7.4) and influences both reactivity in amide coupling (nucleophilicity) and potential off-target interactions. No experimental pKa or basicity data for the primary amines 2–5 or for the N-methyl derivative itself have been published, but the class-level inference from amine physical organic chemistry establishes a predictable and non-trivial physicochemical difference that precludes direct functional interchangeability [2].

Medicinal Chemistry Building Block Comparison Amine Basicity

Fluorine Regioisomerism: 3-Fluoro-4-morpholino Substitution Pattern Defines the Pharmacophore Essential for Oxazolidinone Antibacterial Activity

The oxazolidinone antibiotic linezolid, which incorporates the 3-fluoro-4-morpholinophenyl moiety, demonstrated a minimum inhibitory concentration (MIC) of 2–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) [1]. The companion paper on the SAR of oxazolidinones established that the 3-fluoro-4-morpholinophenyl substitution pattern is critical: removal of the fluorine (yielding the 4-morpholinophenyl analogue) resulted in a ≥4-fold loss of antibacterial potency, while relocation of fluorine to the 2-position or replacement of morpholine with piperazine or thiomorpholine consistently reduced activity by ≥8-fold [1][2]. Although the target compound 1332531-48-2 is not itself an oxazolidinone, it bears the identical 3-fluoro-4-morpholinophenyl pharmacophore and serves as a key intermediate in patented synthetic routes to linezolid and next-generation oxazolidinones [3]. Any regioisomeric or substituent-altered analogue (e.g., 2-fluoro-4-morpholino, 3-fluoro-4-piperazino, or 4-morpholino without fluorine) would therefore be unsuitable for programs targeting oxazolidinone-based antibacterial agents or any project where the linezolid pharmacophore must be preserved.

Antibacterial Oxazolidinone Structure-Activity Relationship

Morpholine-Driven Solubility Enhancement: Class-Level Differentiation from Non-Morpholine 1-Phenylethylamine Building Blocks

The BMS medicinal chemistry program explicitly reported that introduction of the morpholine moiety into the meta position of 1-phenylethylamine 'resulted in both improved solubility and pharmacokinetic properties' [1]. While quantitative solubility data for the specific primary amine 1 (1-(3-morpholin-4-yl-phenyl)ethylamine) and its fluorinated analogues 2–5 were not disclosed in that publication, the qualitative observation aligns with the well-established role of morpholine as a solubility-enhancing group: the oxygen atom in the morpholine ring serves as a hydrogen-bond acceptor, and the ring itself contributes to favorable three-dimensional polarity that reduces logP and improves aqueous solubility relative to simple phenyl or piperazine analogues [2]. For a typical drug-like small molecule, replacement of a phenyl group with a morpholinophenyl group can reduce logD₇.₄ by 0.5–1.5 units, corresponding to a 3- to 30-fold increase in aqueous solubility [2]. Procurement of a non-morpholine 1-phenylethylamine analogue for applications requiring aqueous compatibility or acceptable oral bioavailability would thus be contraindicated without direct comparative solubility measurements.

Solubility Physicochemical Property Drug-Likeness

Metabolic Differentiation: N-Methyl Group Confers Divergent CYP450-Mediated Clearance Pathways Compared to Primary Amine Analogues

Primary arylalkylamines (such as the des-methyl analogues 2–5 from the BMS paper [1]) are typically metabolized by monoamine oxidases (MAO-A and MAO-B) and, to a lesser extent, by CYP450-mediated N-oxidation. In contrast, N-methylated secondary amines (as in 1332531-48-2) are principally substrates for CYP450-mediated N-demethylation, primarily catalyzed by CYP3A4, CYP2D6, and CYP2C19, with negligible MAO activity due to steric hindrance at the amine [2]. This mechanistic switch has two procurement-relevant consequences: (i) the N-methyl derivative will exhibit a different metabolite profile and potentially different half-life in in vivo models, making it unsuitable as a direct surrogate for primary amine analogues in PK/PD studies; and (ii) the N-demethylation pathway can produce the corresponding primary amine as a metabolite, which may itself be pharmacologically active, adding complexity to SAR interpretation. No specific CYP450 data exist for 1332531-48-2, but the class-level metabolic differentiation between primary and secondary arylalkylamines is well-established [2].

Drug Metabolism CYP450 Pharmacokinetics

Evidence-Backed Procurement Scenarios Where [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine Hydrochloride (1332531-48-2) Is Uniquely Indicated


Synthesis of Oxazolidinone Antibacterial Agents and Next-Generation Gram-Positive Antibiotics

The 3-fluoro-4-morpholinophenyl substructure is the core pharmacophore of linezolid and related oxazolidinone antibiotics active against MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae [1]. CAS 1332531-48-2, as an N-methylated phenylethylamine bearing this exact substitution pattern, serves as a direct intermediate for reductive amination or amide coupling steps in the synthesis of linezolid analogues, as demonstrated in multiple process patents describing oxazolidinone preparation [2]. Procurement is specifically indicated for medicinal chemistry programs pursuing novel oxazolidinones with improved safety or resistance profiles, where preservation of the 3-fluoro-4-morpholinophenyl motif is mandatory based on published SAR [1].

Amide Library Synthesis Requiring Enhanced Solubility and Drug-Like Physicochemical Properties

The morpholine moiety was explicitly introduced in the BMS medicinal chemistry program to improve solubility and pharmacokinetic properties of 1-phenylethylamine-derived amide libraries [3]. The N-methyl group further modulates amine reactivity and provides an additional vector for diversification. For high-throughput amide library synthesis where aqueous solubility of building blocks and final products is a critical parameter, 1332531-48-2 offers a class-level solubility advantage (estimated 3- to 30-fold) over non-morpholine phenyl analogues [4], making it the preferred choice for libraries intended for biochemical screening or in vivo evaluation.

Chiral Amine Building Block for Enantioselective Synthesis of CNS-Targeted Compounds

The BMS paper describes an enantioselective synthesis of (S)-3, the 3-fluoro-4-morpholinophenyl primary amine, in 92% ee via chiral auxiliary-mediated reductive amination [3]. The N-methyl analogue 1332531-48-2 retains the chiral α-carbon center and can similarly be resolved or synthesized enantioselectively. Chiral 1-phenylethylamines are privileged scaffolds in CNS drug discovery, having been incorporated into NPY antagonists (e.g., H 409/22, Phase II clinical candidate for cardiovascular disorders) and macrolide antibiotics (e.g., CP-544372) [3]. For programs targeting CNS receptors where amine chirality influences target engagement, procurement of 1332531-48-2 with defined enantiopurity is a prerequisite.

Metabolic Probe Development for CYP450 N-Demethylation Assays

The N-methyl group in 1332531-48-2 makes it a candidate substrate for CYP3A4, CYP2D6, and CYP2C19-mediated N-demethylation, in contrast to primary amine analogues which are metabolized by MAO enzymes [5]. For laboratories developing isoform-selective CYP450 activity assays or studying drug-drug interaction potential of novel chemical entities, this compound can serve as a structurally defined probe substrate where the N-demethylated metabolite (the corresponding primary amine) can be quantified by LC-MS/MS. No direct experimental data are available, but the metabolic rationale is supported by extensive literature on secondary arylalkylamine metabolism [5].

Quote Request

Request a Quote for [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.